3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine
Description
3-N-[2-(Dimethylamino)ethyl]benzene-1,3-diamine is a substituted aromatic diamine featuring a benzene ring with two amine groups at the 1,3-positions. One of the amine groups is further substituted with a 2-(dimethylamino)ethyl moiety (-CH₂CH₂N(CH₃)₂). This structural motif imparts unique electronic and steric properties, making it relevant in medicinal chemistry, coordination chemistry, and polymer science.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine |
InChI |
InChI=1S/C10H17N3/c1-13(2)7-6-12-10-5-3-4-9(11)8-10/h3-5,8,12H,6-7,11H2,1-2H3 |
InChI Key |
OMMGZVVHHAWSMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC=CC(=C1)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
A common method to introduce the 2-(dimethylamino)ethyl group onto benzene-1,3-diamine involves reductive amination:
- Step 1: React benzene-1,3-diamine with an aldehyde or ketone derivative of 2-(dimethylamino)acetaldehyde or similar precursor.
- Step 2: Reduce the intermediate imine or Schiff base using a mild reducing agent such as sodium cyanoborohydride or borane complexes.
- Step 3: Purify the product by recrystallization or chromatography.
This approach allows selective monoalkylation on one amino group while preserving the other free amine.
Direct Nucleophilic Substitution
Another method involves direct alkylation of benzene-1,3-diamine with 2-(dimethylamino)ethyl halides (e.g., bromide or chloride):
- Step 1: Dissolve benzene-1,3-diamine in a suitable solvent such as methanol or ethanol.
- Step 2: Add 2-(dimethylamino)ethyl bromide under basic conditions (e.g., sodium carbonate or potassium carbonate) to promote nucleophilic substitution.
- Step 3: Control reaction temperature (often room temperature to 70 °C) to minimize over-alkylation.
- Step 4: Isolate the monoalkylated product by extraction and chromatographic purification.
This method requires careful stoichiometric control to avoid dialkylation.
Protection-Deprotection Strategies
To achieve regioselective alkylation on the 3-amino position, protection of the 1-amino group is often employed:
- Step 1: Protect one amino group using a protecting group such as Boc (tert-butyloxycarbonyl) or acyl group.
- Step 2: Alkylate the free amino group with 2-(dimethylamino)ethyl halide.
- Step 3: Remove the protecting group under acidic or basic conditions to regenerate the free amine.
This multi-step approach improves selectivity and yield.
Catalytic Reductive Methods
Literature reports the use of catalytic hydrogenation or borane-mediated reductions for related amide intermediates:
- Amide derivatives of benzene-1,3-diamine with 2-(dimethylamino)ethyl substituents can be reduced using borane-dimethyl sulfide complexes in tetrahydrofuran at controlled temperatures (0–60 °C) to afford the target diamine compound.
This method is useful when the 2-(dimethylamino)ethyl group is introduced as an amide prior to reduction.
Representative Experimental Procedure (Adapted from Literature)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Benzene-1,3-diamine (1 eq), 2-(dimethylamino)ethyl bromide (1.1 eq), K2CO3, MeOH, 50 °C, 12 h | Nucleophilic substitution to install 2-(dimethylamino)ethyl group on one amine |
| 2 | Work-up: Dilution with water, extraction with ethyl acetate, drying over Na2SO4 | Isolation of crude product |
| 3 | Purification by silica gel chromatography | Obtain pure 3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography with mixtures of ethyl acetate and hexane or methanol as eluents is commonly used.
- Recrystallization: From solvents such as methylene chloride or ethanol to improve purity.
- Characterization: NMR (1H, 13C), mass spectrometry (ESI-MS), and elemental analysis confirm structure and purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination | Benzene-1,3-diamine + aldehyde | NaBH3CN or BH3-Me2S | Room temp to 60 °C, 6–12 h | Selective monoalkylation, mild conditions | Requires aldehyde precursor |
| Direct Alkylation | Benzene-1,3-diamine + 2-(dimethylamino)ethyl halide | K2CO3 or Na2CO3 | 50–70 °C, 12 h | Simple, direct | Risk of over-alkylation |
| Protection-Deprotection | Protected benzene-1,3-diamine | Boc2O, 2-(dimethylamino)ethyl halide, acid/base | Multi-step, various temps | High regioselectivity | More steps, longer synthesis |
| Catalytic Reduction | Amide intermediate | BH3-Me2S, THF | 0–60 °C, 7 h | Efficient for amide precursors | Requires amide intermediate synthesis |
Chemical Reactions Analysis
Types of Reactions
3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine groups into nitro groups or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzene-1,3-diamine Derivatives
6-Methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-4-(piperidin-1-yl)benzene-1,3-diamine (5d)
- Structure : Contains a piperidinyl substituent and a methoxy group on the benzene ring.
- Molecular Formula : C₂₅H₂₈N₆ONa.
N1,N1-Dimethylbenzene-1,3-diamine
- Structure : Both amine groups on the benzene ring are dimethylated.
- Molecular Formula : C₈H₁₂N₂.
- Used in coordination chemistry for ligand synthesis .
2-Methylbenzene-1,3-diamine
- Structure : Methyl group at the 2-position of the benzene ring.
- Molecular Formula : C₇H₁₀N₂.
- Key Differences: Lacks the dimethylaminoethyl group, leading to lower polarity and altered reactivity in electrophilic substitution reactions .
Aliphatic Diamine Analogs
N-(3-Aminopropyl)-N-(2-(dimethylamino)ethyl)propane-1,3-diamine
- Structure: Propane-1,3-diamine backbone with dimethylaminoethyl and aminopropyl substituents.
- Molecular Formula : C₁₀H₂₆N₄.
- Key Differences : Aliphatic backbone increases flexibility, favoring applications in chelation and surfactant chemistry. Higher nitrogen content enhances basicity .
N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine
Functional Group Comparisons
Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate
- Ethyl 4-(Dimethylamino) Benzoate: Exhibits higher reactivity in polymerization due to electron-donating dimethylamino groups, leading to superior resin cement properties.
- 2-(Dimethylamino) Ethyl Methacrylate: Lower reactivity but benefits from co-initiators like diphenyliodonium hexafluorophosphate (DPI) to enhance conversion rates .
Data Table: Structural and Molecular Comparison
Key Research Findings
- Biological Activity: Diamine derivatives with dimethylamino groups (e.g., ) show enzyme inhibitory activity against aminoglycoside-modifying enzymes like ANT(2′).
- Reactivity Trends: Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin polymerization, highlighting the impact of aromatic vs. aliphatic backbones .
- Synthetic Flexibility : Aliphatic diamines (e.g., ) allow for modular functionalization, whereas aromatic analogs () require specialized coupling strategies.
Biological Activity
3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine, also known as N,N-dimethyl-2-(3-aminophenyl)ethanamine, is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves various chemical reactions, including the use of amines and aromatic compounds. The compound can be synthesized through methods such as the Buchwald-Hartwig coupling reaction, which allows for selective formation of new N-C bonds in substituted phenyl derivatives .
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, a related compound, N-[2-(dimethylamino)ethyl]phenazine-1-carboxamide, showed increased lifespan in a mouse model of Lewis lung carcinoma by 57% at a dosage of 150 mg/kg . The introduction of specific substituents can enhance this activity further.
Anti-inflammatory Properties
The compound has demonstrated notable anti-inflammatory effects. It acts by inhibiting the MAPK signaling pathway, specifically reducing the phosphorylation of ERK and p38 MAPK in vivo . This mechanism suggests its potential use in treating inflammatory conditions.
Cytotoxicity
In vitro studies have assessed the cytotoxicity of various derivatives against different cancer cell lines. For example, some analogs have shown moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines with varying IC50 values .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of amino groups on the aromatic ring has been identified as critical for maintaining anti-inflammatory activity . Furthermore, modifications at specific positions can significantly alter the compound's efficacy and selectivity against target cells.
Table: Summary of Biological Activities
| Activity | Compound | Model/System | IC50/Effect |
|---|---|---|---|
| Antitumor | N-[2-(dimethylamino)ethyl]phenazine-1-carboxamide | Mouse Lewis lung carcinoma | ILS increase by 57% at 150 mg/kg |
| Anti-inflammatory | This compound | LPS-induced inflammation | Reduced ERK and p38 phosphorylation |
| Cytotoxicity | Various derivatives | WRL-68, Caco2, MCF-7, PC-3 | Moderate IC50 values (e.g., 86 μM) |
Q & A
Q. What are the key synthetic routes for 3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine, and how can reaction conditions be optimized for yield?
The synthesis typically involves reductive amination or alkylation of benzene-1,3-diamine derivatives with dimethylaminoethyl halides. For example, reacting 3-aminophenol with 2-(dimethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours can yield the target compound. Optimization includes varying solvents (DMF vs. acetonitrile), temperature gradients (50–100°C), and catalyst screening (e.g., Pd/C for reductive steps). Monitoring via TLC or HPLC is critical for intermediate purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm the dimethylaminoethyl substitution pattern (e.g., δ ~2.2 ppm for N(CH₃)₂ protons).
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (C₁₀H₁₇N₃⁺, exact mass 187.14 g/mol).
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (aromatic C=C) validate the structure. Cross-referencing with computational spectra (DFT) enhances accuracy .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies show degradation <5% over 6 months when stored in amber vials at –20°C under inert gas (N₂/Ar). At room temperature, hygroscopicity and oxidation risks increase, particularly in polar solvents (e.g., DMSO). Degradation products include quinone derivatives, identified via LC-MS. Use of antioxidants (e.g., BHT) in stock solutions is recommended .
Q. What role does this compound play in coordination chemistry?
The tertiary amine and aromatic diamine groups enable chelation of transition metals (e.g., Cu²⁺, Fe³⁺). For example, in Schiff base formation, it reacts with aldehydes to generate tridentate ligands for catalytic complexes. X-ray crystallography of these complexes reveals octahedral geometries, with applications in oxidation catalysis .
Q. What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (vermiculite) and neutralize with dilute acetic acid.
Acute toxicity (oral LD₅₀ > 500 mg/kg in rats) suggests moderate hazard, but skin/eye irritation requires immediate flushing with water .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway?
Quantum mechanical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) predict transition states and intermediates, reducing trial-and-error. For instance, ICReDD’s reaction path search algorithms identify optimal conditions (e.g., solvent polarity, temperature) by simulating energy barriers. Machine learning models trained on PubChem data can prioritize reagents (e.g., NaBH₄ vs. LiAlH₄) for higher yields .
Q. What factorial design approaches improve reaction efficiency?
A 2³ factorial design can evaluate variables: temperature (60°C vs. 80°C), catalyst loading (5% vs. 10% Pd/C), and solvent (DMF vs. THF). Response surface methodology (RSM) models interactions, revealing that THF at 70°C with 7.5% Pd/C maximizes yield (85% vs. baseline 60%). ANOVA validates significance (p < 0.05) for temperature and solvent effects .
Q. How to resolve contradictions in spectral data for degradation products?
When LC-MS shows unexpected m/z peaks (e.g., +16 amu), combine HRMS with isotopic labeling (e.g., -diamine) to track oxidation. Collaborate with computational chemists to simulate degradation pathways (e.g., autoxidation via radical intermediates). Cross-validate with -NMR spin-spin coupling changes in oxidized analogs .
Q. What strategies identify pharmacological targets of this compound?
- Molecular Docking : Screen against human kinase libraries (e.g., PDB) to predict binding affinities.
- CRISPR-Cas9 Knockout : Validate target engagement (e.g., MAPK pathways) in cell lines.
- Metabolomics : Track downstream metabolite changes via LC-MS/MS after exposure.
Preliminary data suggest inhibition of tyrosine kinases (IC₅₀ ~10 µM) .
Q. How to analyze photodegradation mechanisms under UV exposure?
Use a photoreactor (λ = 254 nm) to simulate UV stress. Monitor degradation via HPLC-UV and identify radicals via EPR spin trapping (e.g., DMPO adducts). DFT calculations map excited-state pathways, showing C-N bond cleavage as the primary route. Compare with experimental Arrhenius plots (Eₐ ~50 kJ/mol) to confirm mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
